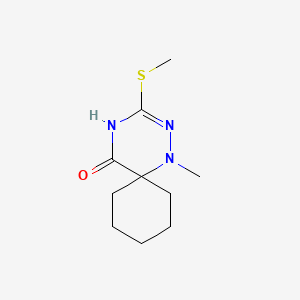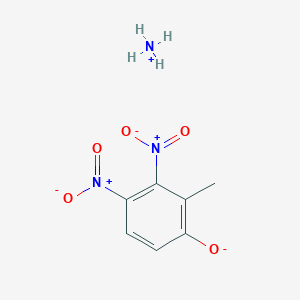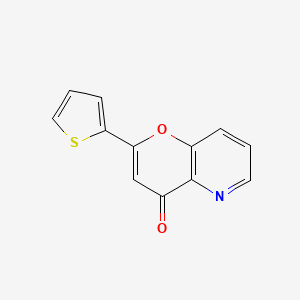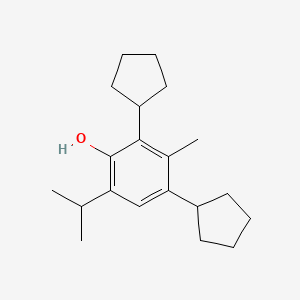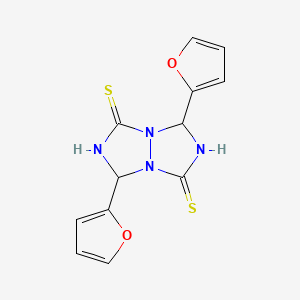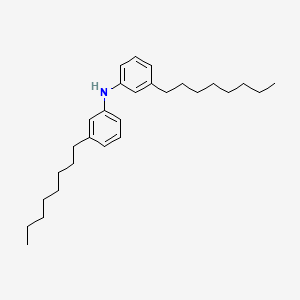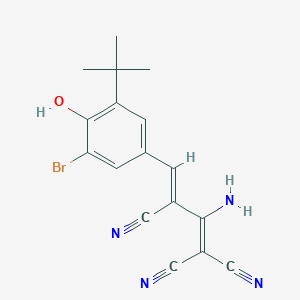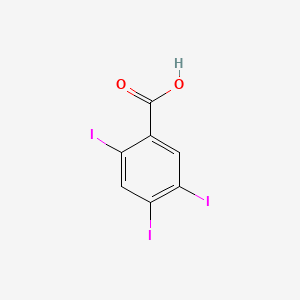![molecular formula C19H18F3NS B12692979 (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine CAS No. 47346-97-4](/img/structure/B12692979.png)
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine: is a synthetic organic compound known for its unique chemical structure and potential applications in various fields, including medicinal chemistry and material science. The compound features a thioxanthene core substituted with a trifluoromethyl group and a dimethylamino propyl side chain, which contributes to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a Friedel-Crafts alkylation reaction, where a suitable aromatic compound is reacted with a sulfur-containing reagent in the presence of a Lewis acid catalyst.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.
Attachment of the Dimethylamino Propyl Side Chain: The final step involves the reaction of the intermediate compound with N,N-dimethylpropylamine under basic conditions to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioxanthene core, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the double bond in the propylamine side chain, converting it to a single bond and potentially altering the compound’s biological activity.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced propylamine derivatives.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
科学研究应用
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biology and Medicine:
Pharmacology: The compound’s structural features suggest potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Biological Probes: It can be used as a fluorescent probe for studying biological processes due to its potential fluorescence properties.
Industry:
Chemical Manufacturing: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.
作用机制
The mechanism of action of (Z)-N,N-Dimethyl-3-[2-(trifluoromethyl)-9H-thioxanthen-9-ylidene]propylamine is largely dependent on its interaction with specific molecular targets. The trifluoromethyl group and the dimethylamino propyl side chain contribute to its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity through competitive inhibition or allosteric modulation. The exact pathways involved can vary based on the biological context and the specific target.
相似化合物的比较
Thioxanthene Derivatives: Compounds with a similar thioxanthene core but different substituents.
Trifluoromethylated Amines: Compounds featuring a trifluoromethyl group and an amine functional group.
Uniqueness:
Structural Features: The combination of a thioxanthene core, a trifluoromethyl group, and a dimethylamino propyl side chain is unique, providing distinct chemical and biological properties.
Reactivity: The presence of multiple functional groups allows for diverse chemical reactivity, making it a versatile compound for various applications.
属性
CAS 编号 |
47346-97-4 |
|---|---|
分子式 |
C19H18F3NS |
分子量 |
349.4 g/mol |
IUPAC 名称 |
(3Z)-N,N-dimethyl-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propan-1-amine |
InChI |
InChI=1S/C19H18F3NS/c1-23(2)11-5-7-14-15-6-3-4-8-17(15)24-18-10-9-13(12-16(14)18)19(20,21)22/h3-4,6-10,12H,5,11H2,1-2H3/b14-7- |
InChI 键 |
XVQXETRXWKTQSQ-AUWJEWJLSA-N |
手性 SMILES |
CN(C)CC/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


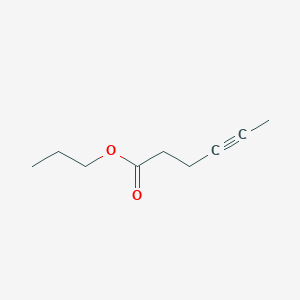
![N-[(1-benzylpyrrolidin-2-yl)methyl]-4-methoxy-2-methylpyrimidine-5-carboxamide;(Z)-but-2-enedioic acid](/img/structure/B12692909.png)

